molecular formula C23H40N2O B11951070 4-amino-N,N-bis(2-ethylhexyl)benzamide CAS No. 84166-90-5

4-amino-N,N-bis(2-ethylhexyl)benzamide

Cat. No.: B11951070
CAS No.: 84166-90-5
M. Wt: 360.6 g/mol
InChI Key: WNGHEVVSGPPVMV-UHFFFAOYSA-N
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Description

4-amino-N,N-bis(2-ethylhexyl)benzamide is a chemical compound with the molecular formula C23H40N2O. It is a benzamide derivative, characterized by the presence of an amino group and two ethylhexyl groups attached to the nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-bis(2-ethylhexyl)benzamide typically involves the condensation of 4-aminobenzoic acid with 2-ethylhexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-bis(2-ethylhexyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N,N-bis(2-ethylhexyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-N,N-bis(2-ethylhexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-ethylhexyl)benzamide: Lacks the amino group, resulting in different chemical properties.

    4-amino-N,N-bis(2-ethylhexyl)benzoate: Contains a carboxylate group instead of an amide group.

    N,N-bis(2-ethylhexyl)-4-nitrobenzamide: Contains a nitro group instead of an amino group.

Uniqueness

4-amino-N,N-bis(2-ethylhexyl)benzamide is unique due to the presence of both the amino group and the ethylhexyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

84166-90-5

Molecular Formula

C23H40N2O

Molecular Weight

360.6 g/mol

IUPAC Name

4-amino-N,N-bis(2-ethylhexyl)benzamide

InChI

InChI=1S/C23H40N2O/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)23(26)21-13-15-22(24)16-14-21/h13-16,19-20H,5-12,17-18,24H2,1-4H3

InChI Key

WNGHEVVSGPPVMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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